molecular formula C16H16ClN3OS B5855664 N-[(5-chloropyridin-2-yl)carbamothioyl]-4-propan-2-ylbenzamide

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-propan-2-ylbenzamide

Cat. No.: B5855664
M. Wt: 333.8 g/mol
InChI Key: TZKVBRLMXDGOIU-UHFFFAOYSA-N
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Description

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-propan-2-ylbenzamide is a thiourea derivative known for its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloropyridine moiety and a propan-2-ylbenzamide group, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3OS/c1-10(2)11-3-5-12(6-4-11)15(21)20-16(22)19-14-8-7-13(17)9-18-14/h3-10H,1-2H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKVBRLMXDGOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-4-propan-2-ylbenzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone to form an intermediate isothiocyanate. This intermediate then reacts with 5-chloropyridin-2-amine to yield the desired thiourea derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-propan-2-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-propan-2-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]-4-propan-2-ylbenzamide involves its interaction with specific molecular targets. The compound can form chelates with metal ions, which may inhibit the activity of metalloenzymes. Additionally, its thiourea group can interact with biological thiols, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-chloropyridin-2-yl)carbamothioyl]-4-propan-2-ylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propan-2-ylbenzamide group differentiates it from other thiourea derivatives, potentially enhancing its reactivity and efficacy in various applications.

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